molecular formula C22H21N5O3 B2798510 2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide CAS No. 895022-73-8

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide

Katalognummer B2798510
CAS-Nummer: 895022-73-8
Molekulargewicht: 403.442
InChI-Schlüssel: LLTKPSYSVVZKCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide” is a small molecule featuring the privileged pyrazolo [3,4- d ]pyrimidine scaffold . It is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine scaffold . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Chemical Reactions Analysis

The compound is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . The synthesis involves the design of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine scaffold .

Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds structurally related to the one mentioned, have been developed as selective ligands for the translocator protein (18 kDa). These compounds are designed for in vivo imaging using positron emission tomography (PET) by incorporating a fluorine atom for labeling with fluorine-18. This development enables detailed brain imaging to study various neurological conditions (Dollé et al., 2008).

Anticancer Activity

Research has explored derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, highlighting their potential as anticancer agents. These derivatives exhibit varying degrees of cancer cell growth inhibition, demonstrating the compound's utility in designing new therapeutic agents (Al-Sanea et al., 2020).

Antimicrobial Activity

Another area of application includes the synthesis of heterocycles incorporating the antipyrine moiety, derived from similar compounds. These newly synthesized compounds have been evaluated for their antimicrobial properties, contributing to the development of novel antimicrobial agents (Bondock et al., 2008).

Synthesis of Novel Heterocycles

The compound has also been used as a precursor in the synthesis of novel heterocycles, such as isoxazolines and isoxazoles, through [3+2] cycloaddition reactions. These synthetic pathways enrich the chemistry of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, offering new insights into the synthesis of complex heterocyclic structures (Rahmouni et al., 2014).

Conformational Studies and Molecular Structures

Conformational studies of derivatives structurally related to the compound have revealed insights into the hydrogen bonding patterns and molecular conformations within crystalline structures. This research is crucial for understanding the physicochemical properties and biological activities of these compounds (Narayana et al., 2016).

Wirkmechanismus

The compound is designed to inhibit CDK2, a target for cancer treatment that selectively targets tumor cells . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Safety and Hazards

The compound is not intended for human or veterinary use and is available for research use only. Specific safety and hazard information is not available in the sources I found.

Zukünftige Richtungen

The compound shows promise as a novel CDK2 inhibitor for cancer treatment . Further investigations are needed to fully understand its potential and to confirm its efficacy and safety .

Eigenschaften

IUPAC Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-14-6-4-9-19(15(14)2)27-21-18(11-24-27)22(29)26(13-23-21)12-20(28)25-16-7-5-8-17(10-16)30-3/h4-11,13H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTKPSYSVVZKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.